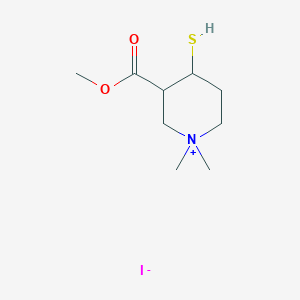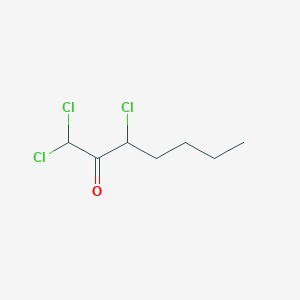
Di-tert-butyl(trichlorosilyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl(trichlorosilyl)phosphane is a specialized organophosphorus compound that features both phosphine and silyl groups
准备方法
Synthetic Routes and Reaction Conditions: The preparation of di-tert-butyl(trichlorosilyl)phosphane typically involves the reaction of tert-butylchlorophosphine with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows: [ \text{(CH}_3\text{)_3C}_2\text{PCl} + \text{HSiCl}_3 \rightarrow \text{(CH}_3\text{)_3C}_2\text{P(SiCl}_3\text{)} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis likely involves similar steps as those used in laboratory settings, with additional considerations for scaling up the reaction and ensuring safety and purity of the final product.
化学反应分析
Types of Reactions: Di-tert-butyl(trichlorosilyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The silyl and phosphine groups can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, utilizing reagents like aryl halides and boronic acids.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines and silyl derivatives.
科学研究应用
Di-tert-butyl(trichlorosilyl)phosphane has several applications in scientific research:
Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and structural properties.
Organic Synthesis: It is employed in the preparation of complex organic molecules through various coupling reactions.
作用机制
The mechanism by which di-tert-butyl(trichlorosilyl)phosphane exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine and silyl groups coordinate with metal centers, stabilizing the metal and facilitating the formation of reactive intermediates. This coordination enhances the efficiency of catalytic cycles, leading to improved yields and selectivity in chemical reactions.
相似化合物的比较
Di-tert-butylchlorophosphine: Similar in structure but lacks the silyl group.
Tri-tert-butylphosphine: Contains three tert-butyl groups attached to phosphorus, without the silyl group.
Trichlorosilylphosphine: Contains the silyl group but lacks the tert-butyl groups.
Uniqueness: Di-tert-butyl(trichlorosilyl)phosphane is unique due to the presence of both tert-butyl and trichlorosilyl groups, which impart distinct steric and electronic properties. This combination allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds.
属性
CAS 编号 |
58347-17-4 |
|---|---|
分子式 |
C8H18Cl3PSi |
分子量 |
279.6 g/mol |
IUPAC 名称 |
ditert-butyl(trichlorosilyl)phosphane |
InChI |
InChI=1S/C8H18Cl3PSi/c1-7(2,3)12(8(4,5)6)13(9,10)11/h1-6H3 |
InChI 键 |
RKARMEHTRSYYBI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(C(C)(C)C)[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)
![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
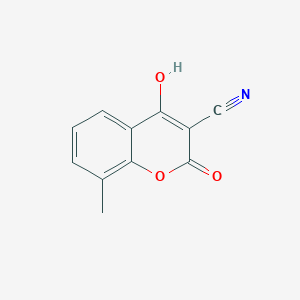
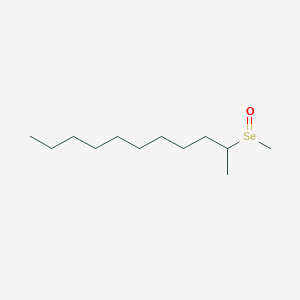

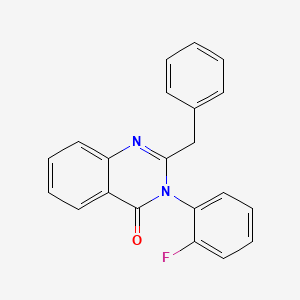
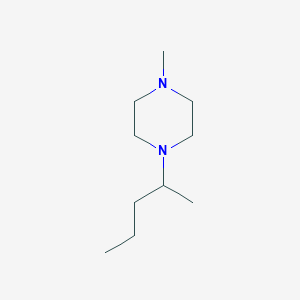
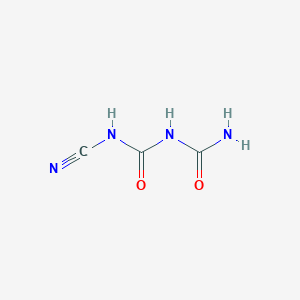
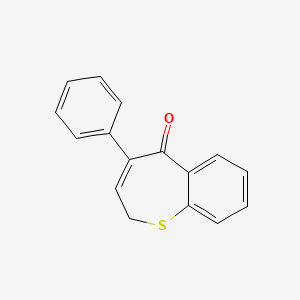

methanone](/img/structure/B14624954.png)
